molecular formula C25H27N3O5S B3640048 N-benzyl-2-{[N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide

N-benzyl-2-{[N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide

Cat. No.: B3640048
M. Wt: 481.6 g/mol
InChI Key: ZYNNDLJDAVOSTB-UHFFFAOYSA-N
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Description

N-benzyl-2-{[N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide is a complex organic compound with the molecular formula C25H27N3O5S This compound is characterized by its intricate structure, which includes benzyl, ethoxyphenyl, and methylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-{[N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process generally includes:

    Formation of the Benzyl Group: This step involves the reaction of benzyl chloride with a suitable nucleophile to form the benzyl intermediate.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with an appropriate nucleophile.

    Formation of the Methylsulfonyl Group: This step involves the reaction of a methylsulfonyl chloride with an amine to form the methylsulfonyl intermediate.

    Coupling Reactions: The final step involves coupling the intermediate compounds through amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and continuous flow reactors to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-{[N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while reduction reactions may produce simpler, reduced forms of the compound.

Scientific Research Applications

N-benzyl-2-{[N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.

    Industry: The compound is used in the development of new materials and chemical processes, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of N-benzyl-2-{[N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-{[N-(2-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide
  • N-benzyl-2-{[N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate
  • N-benzyl-2-{[N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzylamine

Uniqueness

N-benzyl-2-{[N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various scientific research applications, as it can participate in a wide range of chemical reactions and interactions.

Properties

IUPAC Name

N-benzyl-2-[[2-(2-ethoxy-N-methylsulfonylanilino)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O5S/c1-3-33-23-16-10-9-15-22(23)28(34(2,31)32)18-24(29)27-21-14-8-7-13-20(21)25(30)26-17-19-11-5-4-6-12-19/h4-16H,3,17-18H2,1-2H3,(H,26,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNNDLJDAVOSTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N(CC(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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